molecular formula C12H15BrO B8768470 1-(Bromomethyl)-2-[(cyclobutylmethyl)oxy]benzene

1-(Bromomethyl)-2-[(cyclobutylmethyl)oxy]benzene

Cat. No. B8768470
M. Wt: 255.15 g/mol
InChI Key: YVQSDANWYVUEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-2-[(cyclobutylmethyl)oxy]benzene is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-2-[(cyclobutylmethyl)oxy]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-[(cyclobutylmethyl)oxy]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Bromomethyl)-2-[(cyclobutylmethyl)oxy]benzene

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(bromomethyl)-2-(cyclobutylmethoxy)benzene

InChI

InChI=1S/C12H15BrO/c13-8-11-6-1-2-7-12(11)14-9-10-4-3-5-10/h1-2,6-7,10H,3-5,8-9H2

InChI Key

YVQSDANWYVUEEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC=CC=C2CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of {2-[(cyclobutylmethyl)oxy]phenyl}methanol (for a preparation see Intermediate 26) (0.5 g, 2.60 mmol) in anhydrous DCM (5 ml) was cooled to 5° C. under nitrogen. A solution of phosphorus tribromide (0.248 ml, 2.63 mmol) in anhydrous DCM (2 ml) was added dropwise. The reaction mixture was stirred allowing to warm up to ambient temperature for 1.5 h. The reaction mixture was then poured onto a mixture of ice/water (40 ml) and saturated sodium bicarbonate (15 ml). DCM (30 ml) was added and the layers were separated. The aqueous phase was extracted with DCM (20 ml). The combined DCM extracts were dried (Na2SO4) and evaporated in vacuo to give the title compound as a pale yellow oil (0.50 g); LCMS: (System 4) tRET=3.61 min, no strong MH+ or (M-H)− detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.248 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

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